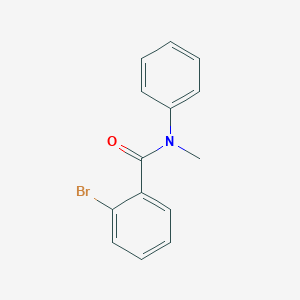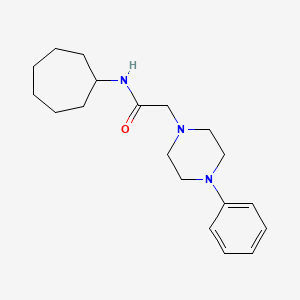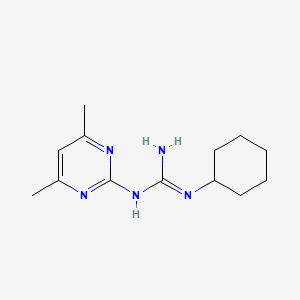
3-(3-hydroxypropyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-hydroxypropyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been found to exhibit several biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mecanismo De Acción
The mechanism of action of 3-(3-hydroxypropyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone is not fully understood. However, it is believed to exert its anticancer activity by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-(3-hydroxypropyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone has been found to exhibit several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. It has also been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(3-hydroxypropyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone in lab experiments is its ability to selectively target cancer cells. This compound has been found to exhibit anticancer activity without affecting normal cells, making it a promising candidate for use in cancer therapy.
However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water. This can make it difficult to prepare solutions of the compound for use in experiments.
Direcciones Futuras
There are several future directions for the study of 3-(3-hydroxypropyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone. One potential direction is the development of new synthesis methods to improve the yield and purity of the product. Another potential direction is the study of the compound's potential use as a fluorescent probe in biological imaging.
In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer therapy and the treatment of inflammatory diseases.
Conclusion:
In conclusion, 3-(3-hydroxypropyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method has been optimized to achieve high yields and purity of the product. This compound has been found to exhibit several biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer therapy and the treatment of inflammatory diseases.
Métodos De Síntesis
The synthesis of 3-(3-hydroxypropyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone involves the condensation reaction of 2-phenylacetonitrile and 3-hydroxypropylamine in the presence of a catalyst. The resulting intermediate is then subjected to cyclization with 2-aminobenzophenone to yield the final product. This synthesis method has been optimized to achieve high yields and purity of the product.
Aplicaciones Científicas De Investigación
3-(3-hydroxypropyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone has been studied extensively for its potential applications in various fields. In the field of medicinal chemistry, this compound has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.
In addition, this compound has been studied for its potential use as a fluorescent probe in biological imaging. It has been found to exhibit high fluorescence intensity and good photostability, making it a promising candidate for use in fluorescence microscopy.
Propiedades
IUPAC Name |
3-(3-hydroxypropyl)-2-[(E)-2-phenylethenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c22-14-6-13-21-18(12-11-15-7-2-1-3-8-15)20-17-10-5-4-9-16(17)19(21)23/h1-5,7-12,22H,6,13-14H2/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJPFOSWEULJIS-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2CCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2CCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-hydroxypropyl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-acetyl-N-[2-(1H-imidazol-4-yl)ethyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5496911.png)


![3-[(2-chlorobenzyl)thio]-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5496926.png)
![[(1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-piperidinyl)methyl]amine dihydrochloride](/img/structure/B5496931.png)


![5-({4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-4-propylpyrimidine](/img/structure/B5496954.png)
![2'-(hydroxymethyl)-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5496972.png)
![rel-(4aS,8aR)-6-(2,3-dihydro-1H-inden-2-yl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5496984.png)

![8-(2-chloro-4-fluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5496997.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-biphenylcarboxamide](/img/structure/B5496998.png)
